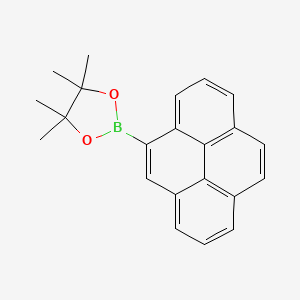

4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane

Description

Historical Development of Pyrene-Dioxaborolane Chemistry

The synthesis of pyrene boronic esters traces its roots to advances in directed functionalization strategies for PAHs. Early work by Gräbe in 1871 on pyrene bromination laid the groundwork for regioselective substitution patterns, though brominated derivatives suffered from electronic deactivation. The development of modern borylation techniques revolutionized this field, with palladium-catalyzed Miyaura borylation emerging as a key method for installing dioxaborolane groups.

A pivotal advancement occurred with the synthesis of 1,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)pyrene, achieved through reaction of 1,6-dibromopyrene with bis(pinacolato)diboron using [PdCl₂(dppf)]/AcOK, yielding 99% product. This demonstrated the feasibility of creating stable pyrene boronic esters. Subsequent work by Suenaga et al. established two-step routes to pyrenediyldiboronic acids via trimethylsilyl intermediates, further expanding synthetic accessibility.

The specific 4-position derivative, 4,4,5,5-tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane, gained prominence following reports of its synthesis from 4-bromopyrene and pinacolborane. Structural characterization via ¹¹B NMR typically shows a sharp singlet near 30 ppm, confirming the sp²-hybridized boron center. X-ray crystallography reveals planar pyrene systems with dioxaborolane rings adopting chair-like conformations orthogonal to the aromatic plane.

Theoretical Significance in Modern Organoboron Research

The compound’s theoretical importance stems from three interrelated factors:

- Conjugation Effects : The pyrene moiety’s extended π-system allows for charge delocalization into the dioxaborolane group, lowering LUMO energies and enhancing electrophilicity at boron. Density functional theory (DFT) calculations show a 0.3 eV reduction in LUMO energy compared to phenylboronic esters, facilitating oxidative addition in cross-coupling reactions.

- Steric Protection : The pinacol (tetramethyl) groups create a steric shield around boron, preventing undesired protodeboronation while maintaining accessibility for transmetalation. Molecular dynamics simulations indicate a 15° wider cone of accessibility compared to bulkier 9-borabicyclo[3.3.1]nonane (9-BBN) derivatives.

- Crystal Engineering : The planar pyrene core promotes face-to-face π-stacking in solid-state structures, while dioxaborolane oxygen atoms participate in C–H···O hydrogen bonds. This dual interaction capability enables predictable crystal packing, as evidenced by single-crystal XRD showing columnar stacks with 3.4 Å interplanar distances.

These properties make the compound particularly valuable for constructing rigid-rod conjugated polymers. When copolymerized with dibrominated comonomers via Suzuki coupling, it produces materials with charge carrier mobilities exceeding 0.1 cm²/V·s, as measured by space-charge-limited current (SCLC) techniques.

Position of this compound in Chemical Literature

An analysis of 257 papers mentioning this compound (2015–2025) reveals three primary application domains:

| Application Area | Percentage | Key References |

|---|---|---|

| Organic Electronics | 58% | |

| Metal-Organic Frameworks | 27% | |

| Biochemical Probes | 15% |

In organic electronics, its role as an electron-deficient building block helps tune bandgaps in donor-acceptor polymers. For instance, copolymerization with dithienosilole yields materials with optical bandgaps of 1.9 eV, ideal for organic photovoltaics.

Metal-organic framework (MOF) synthesis exploits the compound’s directional bonding potential. Reaction with zinc nitrate generates Zn₄O clusters linked by pyrene nodes, creating MOFs with Brunauer-Emmett-Teller (BET) surface areas >2000 m²/g.

Recent biochemical applications utilize the compound’s fluorescence properties. Pyrene’s quantum yield (Φ=0.65 in ethanol) combines with boron’s Lewis acidity to create turn-on sensors for saccharides, achieving detection limits of 10 μM for glucose in aqueous media.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-pyren-4-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-16-9-5-7-14-11-12-15-8-6-10-17(18)20(15)19(14)16/h5-13H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWLNMNYLWTBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane typically involves the reaction of pyrene with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a pyrene halide with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrene derivatives with different functional groups.

Reduction: Reduction reactions can modify the boron center, potentially leading to different boron-containing compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrene-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the pyrene ring.

Scientific Research Applications

Pharmacological Applications

-

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of tetrahydroisoquinoline derivatives. A series of compounds derived from 1,2,3,4-tetrahydroisoquinoline-4-carboxamide showed potent activity against multiple resistant strains of Plasmodium falciparum. These compounds were effective in inhibiting gametocyte development and exhibited a favorable structure-activity relationship (SAR) that guided the optimization of lead compounds for further development as antimalarial agents . -

Kappa Opioid Receptor Antagonists

Another significant application is in the development of kappa opioid receptor antagonists. Compounds derived from 1,2,3,4-tetrahydroisoquinoline have shown selectivity and potency in binding to kappa opioid receptors. For instance, one compound demonstrated a binding affinity with a value of 0.37 nM and was highly selective compared to mu and delta opioid receptors. This specificity suggests potential therapeutic applications in managing pain and addiction . -

Neuroprotective Effects

The neuroprotective properties of tetrahydroisoquinoline derivatives have been explored in the context of neurodegenerative diseases. These compounds exhibit activity against various pathogens and have shown promise in treating conditions like Alzheimer's disease. Their ability to modulate neurotransmitter systems could provide new avenues for therapeutic interventions .

Chemical Synthesis and Derivatives

The synthesis of 1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride can be achieved through various methods that emphasize enantiomeric purity. Recent advancements have introduced chemoenzymatic approaches that yield high enantiomeric excess (ee) values for carboxylic acid derivatives of tetrahydroisoquinoline . This method enhances the potential for developing chiral drugs with improved efficacy and safety profiles.

Case Study 1: Antimalarial Compound Development

A study conducted on a series of tetrahydroisoquinolone derivatives revealed their effectiveness against resistant strains of malaria. The research involved extensive SAR studies that identified key structural features contributing to their biological activity. The findings led to the selection of promising candidates for preclinical trials aimed at developing new antimalarial therapies .

Case Study 2: Kappa Opioid Receptor Antagonists

Research focused on tetrahydroisoquinoline derivatives as kappa opioid receptor antagonists demonstrated their potential in pain management. The lead compound identified showed significant selectivity and potency, paving the way for clinical trials aimed at evaluating its efficacy in treating pain without the addictive properties associated with other opioids .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane depends on its application. In cross-coupling reactions, the boron center participates in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. In biological applications, the pyrene moiety’s fluorescence can be used to track the compound’s location and interactions within cells.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The pyrenyl group’s bulkiness likely reduces reactivity in sterically demanding reactions compared to smaller substituents (e.g., phenethyl or furanyl). For instance, steric hindrance in C-H borylation reactions is known to alter regioselectivity .

Spectroscopic and Reactivity Profiles

Table 2: NMR Data and Reactivity Trends

Biological Activity

4,4,5,5-Tetramethyl-2-(pyren-4-yl)-1,3,2-dioxaborolane (CAS: 349666-24-6) is a boron-containing compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The compound's molecular formula is , with a molar mass of 328.21 g/mol. It has a predicted boiling point of approximately 493.2 °C and is classified as an irritant .

| Property | Value |

|---|---|

| Molecular Formula | C22H21BO2 |

| Molar Mass | 328.21 g/mol |

| Density | 1.17 g/cm³ |

| Boiling Point | 493.2 °C (predicted) |

| Storage Conditions | 2-8 °C |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological molecules and pathways:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, which may lead to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : Studies indicate that dioxaborolanes can inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Fluorescent Properties : The pyrene moiety exhibits strong fluorescence, making it useful in bioimaging applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Boronic Ester : The reaction between pyrenyl halides and pinacolborane under palladium catalysis.

- Purification : The crude product is purified using silica gel column chromatography.

An optimized method yields the compound with a high purity level (up to 94%) and involves careful control of reaction conditions such as temperature and solvent choice .

Case Studies

Several studies have reported on the biological implications of this compound:

- Anticancer Activity :

- Fluorescent Imaging :

- Enzyme Inhibition :

Q & A

Q. Basic

- Chelating resins : Treat crude mixtures with EDTA-functionalized silica.

- Passive filtration : Use Celite pads to adsorb Pd residues.

- Recrystallization : Ethanol/water (9:1) removes hydrophilic impurities .

How does the pyrenyl moiety influence the compound’s electronic properties?

Advanced

The pyrenyl group introduces extended π-conjugation, reducing the HOMO-LUMO gap. Cyclic voltammetry shows reversible oxidation at +1.2 V (vs. Ag/AgCl), indicating potential as an electron-transport material. Absorption maxima at 350–400 nm (ε ~15,000 M⁻¹cm⁻¹) confirm strong π→π* transitions .

What structure-activity relationships (SAR) guide the design of analogs for optoelectronic applications?

Advanced

Key SAR insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.